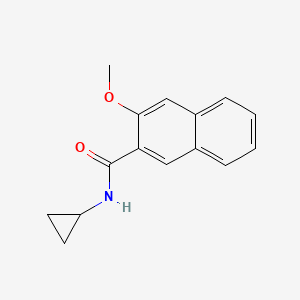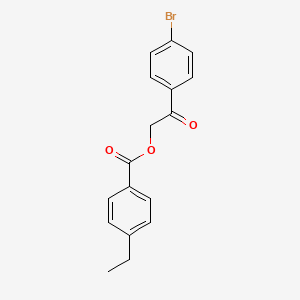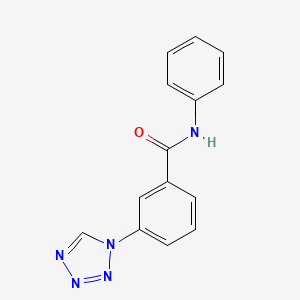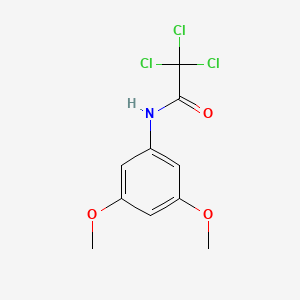
4-(5-chloro-2-nitrobenzyl)morpholine
説明
4-(5-chloro-2-nitrobenzyl)morpholine, also known as CNB-Morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying various biological processes. CNB-Morpholine is a small molecule that can be easily synthesized and has been shown to have a wide range of applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of 4-(5-chloro-2-nitrobenzyl)morpholinene is not fully understood, but it is believed to bind to specific sites on proteins, altering their function and activity. 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases. By binding to these proteins, 4-(5-chloro-2-nitrobenzyl)morpholinene can modulate their activity and alter various biological processes.
Biochemical and Physiological Effects:
4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in various metabolic pathways, as well as alter the expression of genes involved in cell growth and differentiation. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the main advantages of 4-(5-chloro-2-nitrobenzyl)morpholinene is its ease of synthesis and availability. It can be synthesized using relatively simple methods and is readily available from a variety of commercial sources. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to be stable under a wide range of conditions, making it a useful tool for studying biological processes in vitro. However, one limitation of 4-(5-chloro-2-nitrobenzyl)morpholinene is its potential for off-target effects. As it can bind to a variety of proteins, it may alter the activity of proteins that are not the intended target, leading to unintended consequences.
将来の方向性
There are several potential future directions for the use of 4-(5-chloro-2-nitrobenzyl)morpholinene in scientific research. One area of interest is the development of 4-(5-chloro-2-nitrobenzyl)morpholinene-based therapies for the treatment of various diseases. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene could be used as a tool for studying the role of specific proteins in various biological processes, as well as for drug discovery and development. Finally, the potential for off-target effects could be addressed through the development of more specific 4-(5-chloro-2-nitrobenzyl)morpholinene analogs that bind only to the intended target protein.
科学的研究の応用
4-(5-chloro-2-nitrobenzyl)morpholinene has been used in a variety of scientific research applications, including the study of protein-protein interactions, the regulation of gene expression, and the modulation of enzyme activity. 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to bind to specific sites on proteins, altering their function and allowing researchers to study their role in various biological processes. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been used as a tool for drug discovery, as it can be used to screen large libraries of compounds for potential therapeutic activity.
特性
IUPAC Name |
4-[(5-chloro-2-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYOFRMLCQBGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-nitrobenzyl)morpholine | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)

![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
